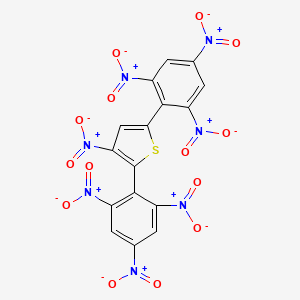![molecular formula C18H21Cl2NS2 B13999303 n,n-Bis{[(4-chlorophenyl)sulfanyl]methyl}-2-methylpropan-2-amine CAS No. 67857-77-6](/img/structure/B13999303.png)
n,n-Bis{[(4-chlorophenyl)sulfanyl]methyl}-2-methylpropan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis{[(4-chlorophenyl)sulfanyl]methyl}-2-methylpropan-2-amine is an organic compound characterized by the presence of two 4-chlorophenyl groups attached to a sulfanyl (thioether) linkage, which is further connected to a 2-methylpropan-2-amine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis{[(4-chlorophenyl)sulfanyl]methyl}-2-methylpropan-2-amine typically involves the reaction of 4-chlorobenzyl chloride with a thiol compound to form the thioether linkage. This intermediate is then reacted with 2-methylpropan-2-amine under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent selection, temperature control, and purification steps such as recrystallization or chromatography are critical to achieving high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Bis{[(4-chlorophenyl)sulfanyl]methyl}-2-methylpropan-2-amine can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorophenyl groups or to modify the amine functionality.
Substitution: The chlorophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenation reagents or Friedel-Crafts alkylation conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Modified amine derivatives.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
N,N-Bis{[(4-chlorophenyl)sulfanyl]methyl}-2-methylpropan-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N,N-Bis{[(4-chlorophenyl)sulfanyl]methyl}-2-methylpropan-2-amine exerts its effects involves interaction with specific molecular targets. The compound’s thioether linkage and amine functionality allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Bis{[(4-methylphenyl)sulfanyl]methyl}-2-methylpropan-2-amine
- N,N-Bis{[(4-fluorophenyl)sulfanyl]methyl}-2-methylpropan-2-amine
- N,N-Bis{[(4-bromophenyl)sulfanyl]methyl}-2-methylpropan-2-amine
Uniqueness
N,N-Bis{[(4-chlorophenyl)sulfanyl]methyl}-2-methylpropan-2-amine is unique due to the presence of the 4-chlorophenyl groups, which impart specific electronic and steric properties
Propriétés
Numéro CAS |
67857-77-6 |
|---|---|
Formule moléculaire |
C18H21Cl2NS2 |
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
N,N-bis[(4-chlorophenyl)sulfanylmethyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C18H21Cl2NS2/c1-18(2,3)21(12-22-16-8-4-14(19)5-9-16)13-23-17-10-6-15(20)7-11-17/h4-11H,12-13H2,1-3H3 |
Clé InChI |
LDDHDMZTWZWSBU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N(CSC1=CC=C(C=C1)Cl)CSC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[({[3,5-Bis(trifluoromethyl)phenyl]methylene}amino)oxy]carbonyl}-2-chloropyridine](/img/structure/B13999227.png)
![ethyl 3-[(1,3-dioxoisoindol-2-yl)methyl]-2-oxo-1H-indole-3-carboxylate](/img/structure/B13999228.png)


![1a,7b-dihydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid](/img/structure/B13999269.png)
![N-methyl-4-[4-(methylamino)-3-nitrophenyl]sulfonyl-2-nitroaniline](/img/structure/B13999274.png)





![N-[2-methyl-4-[[3-methyl-4-(3-oxobutanoylamino)phenyl]methyl]phenyl]-3-oxobutanamide](/img/structure/B13999318.png)

